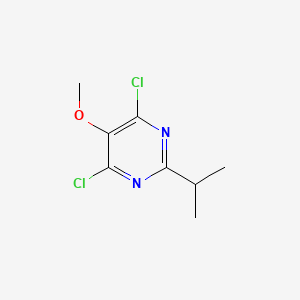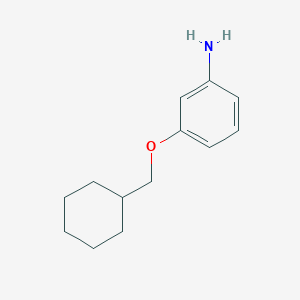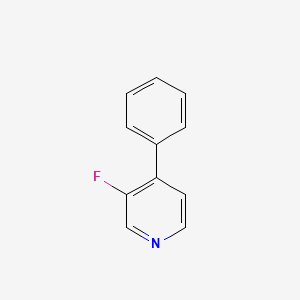
Butyric acid, 2-acetyl-4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications
Méthodes De Préparation
The synthesis of 2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester involves multiple steps. One common method includes the acylation of alcohols with acid chlorides. For instance, the acylation of benzyl alcohol with p-chlorobenzoyl chloride in the presence of samarium metal as a promoting agent under neutral conditions can yield the desired ester . The reaction is typically carried out in anhydrous acetonitrile at elevated temperatures to achieve high yields.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Applications De Recherche Scientifique
2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways for this specific compound would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester include:
1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxyacetic acid: Known for its anti-inflammatory properties.
1-(p-Chlorobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid: Used as an analgesic and anti-inflammatory agent.
5-Methoxy-2-methyl indole derivatives: These compounds have shown various biological activities, including antiviral and anticancer properties.
This compound stands out due to its unique combination of functional groups, which may confer distinct biological activities and synthetic utility.
Propriétés
Numéro CAS |
57846-36-3 |
|---|---|
Formule moléculaire |
C25H24ClNO6 |
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-3-oxobutanoate |
InChI |
InChI=1S/C25H24ClNO6/c1-5-33-25(31)23(15(3)28)22(29)13-19-14(2)27(21-11-10-18(32-4)12-20(19)21)24(30)16-6-8-17(26)9-7-16/h6-12,23H,5,13H2,1-4H3 |
Clé InChI |
UWTKYHSUMJEHEW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)







![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)



